N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Antipsychotic drug discovery Dopamine D₂/D₃ receptor ligands Serotonin 5-HT₂A antagonism

This N-arylpiperazine derivative is purpose-built for receptor selectivity mapping. Its ethyl spacer, 4-methoxyphenyl substituent, and naphthalen-1-yl acetamide architecture define a unique scaffold for differentiating D₂, D₃, 5-HT₁A, and 5-HT₂A binding profiles. Changing any variable—spacer length, substituent position, amide connectivity—alters selectivity. Use this compound as the n=2 reference in systematic linker-length SAR series. Radiologand displacement at cloned human receptors is the recommended primary screen, with functional assays (cAMP, β-arrestin) to determine agonist/antagonist character at 5-HT₁A. Metabolite 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5) is commercially available for microsomal stability studies.

Molecular Formula C25H29N3O2
Molecular Weight 403.526
CAS No. 1049439-17-9
Cat. No. B2635046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide
CAS1049439-17-9
Molecular FormulaC25H29N3O2
Molecular Weight403.526
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C25H29N3O2/c1-30-23-11-9-22(10-12-23)28-17-15-27(16-18-28)14-13-26-25(29)19-21-7-4-6-20-5-2-3-8-24(20)21/h2-12H,13-19H2,1H3,(H,26,29)
InChIKeyBFCHDIAVZBOLDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide (CAS 1049439-17-9): Procurement-Grade Piperazine-Acetamide for Aminergic GPCR Research


N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide (CAS 1049439-17-9) is a synthetic arylpiperazine derivative with molecular formula C₂₅H₂₉N₃O₂ and molecular weight 403.53 g/mol . It belongs to the broad class of N-arylpiperazine carboxamide/naphthamide compounds that have been extensively investigated as ligands for dopamine D₂-like and serotonin 5-HT receptor subtypes in the context of atypical antipsychotic and antidepressant drug discovery [1]. The compound features a 4-methoxyphenyl-substituted piperazine connected via an ethyl spacer to a 2-(naphthalen-1-yl)acetamide moiety, a scaffold architecture that positions it at the intersection of two well-characterized chemotypes: the piperazine-alkyl-naphthamide series and the N-naphthalen-1-yl-2-(piperazin-1-yl)acetamide series [2].

Why N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide Cannot Be Replaced by Generic Arylpiperazine Analogs: Structure-Activity Rationale for Procurement Decisions


Arylpiperazine derivatives cannot be treated as interchangeable commodities because three structural variables critically and independently control receptor selectivity profiles: (i) the nature and position of the substituent on the N-phenyl ring, (ii) the length of the alkyl spacer between the piperazine and the amide/carboxamide group, and (iii) the connectivity of the distal aromatic (naphthalene) moiety to the amide function [1]. The target compound combines a 4-methoxyphenyl substituent (electron-donating, para position) with an ethyl spacer and a 2-(naphthalen-1-yl)acetamide architecture. Changing any of these features—for example, moving the methoxy to the ortho position, shortening the spacer to a methylene, or altering the naphthalene attachment point—yields compounds with quantitatively different D₂, D₃, 5-HT₁A, and 5-HT₂A binding profiles, as demonstrated by head-to-head comparisons within the N-naphthalen-1-yl-2-[4-(substituted phenyl)-piperazin-1-yl]-acetamide series [2] and the piperazine-alkyl-naphthamide series [3]. Generic substitution without experimental verification of the specific scaffold risks introducing uncontrolled shifts in receptor selectivity, functional activity (agonist vs. antagonist), and off-target liability.

Quantitative Differentiation Evidence for N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide (CAS 1049439-17-9): Head-to-Head, Cross-Study, and Class-Level Comparison Data


Structural Scaffold Differentiation: Ethyl Spacer + 4-Methoxyphenyl vs. Methylene-Linked N-Naphthalen-1-yl Acetamides

The target compound (CAS 1049439-17-9) possesses a fundamentally different scaffold architecture from the most closely related published series. In Sati et al. (2012), compounds are N-naphthalen-1-yl-2-[4-(substituted phenyl)-piperazin-1-yl]-acetamides, where the amide nitrogen is directly attached to the naphthalene ring and the carbonyl is linked via a methylene bridge to the piperazine [1]. By contrast, the target compound has a 2-(naphthalen-1-yl)acetamide where the carbonyl is attached to a naphthalen-1-yl methylene, and the amide nitrogen is connected via an ethyl spacer to the piperazine. This 'reversed' amide connectivity and elongated spacer alter both the pharmacophoric distance between the arylpiperazine and the naphthalene and the hydrogen-bonding geometry of the amide [2]. Within the Sati et al. series, the para-methoxy analog (Compound 1g: N-naphthalen-1-yl-2-[4-(4-methoxyphenyl)-piperazin-1-yl]-acetamide) showed measurable but moderate activity in behavioral assays, with the ortho-methoxy analog (1e) being the most potent series member [1]. The target compound's ethyl spacer provides a distinct vector for the naphthalene moiety that cannot be achieved with the methylene-linked series.

Antipsychotic drug discovery Dopamine D₂/D₃ receptor ligands Serotonin 5-HT₂A antagonism Structure-activity relationship

4-Methoxyphenyl vs. Unsubstituted Phenyl: Substituent Effect on Lipophilicity and Predicted Receptor Affinity Modulation

The target compound bears a 4-methoxy substituent on the N-phenyl ring (calculated SlogP ≈ 4.52 [1]), distinguishing it from the unsubstituted phenyl analog 2-(naphthalen-1-yl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide (CAS 1049342-55-3; C₂₄H₂₇N₃O, MW 373.50). The methoxy group increases both molecular weight (+30 Da) and lipophilicity while introducing a hydrogen-bond acceptor at the para position. In the structurally related N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamide series, the 2-methoxy substituent produced D₂R pKᵢ values of 7.83 and D₃R pKᵢ values of 8.04 with a slight D₃ preference [2]. Although the target compound carries the methoxy at the 4-position (para) rather than 2-position (ortho), the Sati et al. 2012 series demonstrated that para-OCH₃ substitution (Compound 1g) yields qualitatively different behavioral pharmacology compared to ortho-OCH₃ (Compound 1e), with ortho substitution conferring superior potency in 5-HTP-induced head-twitch inhibition and apomorphine-induced climbing behavior assays [3]. This position-dependent effect underscores that the 4-methoxy substitution defines a unique pharmacological profile relative to both the unsubstituted and 2-methoxy analogs.

Medicinal chemistry SAR Dopamine receptor selectivity LogP/logD modulation Metabolic stability

Ethyl Spacer SAR: Conservation of 5-HT₁A Affinity Across Linker Lengths in Piperazine-Alkyl-Naphthamide Chemotype

The ethyl spacer in the target compound is the shortest alkyl linker investigated in the piperazine-alkyl-naphthamide series. Résimont & Liégeois (2010, 2011) demonstrated that all carboxamide and sulphonamide alkyl (ethyl to hexyl) piperazine naphthamide analogs possess high affinity for 5-HT₁A receptors irrespective of linker size [1]. Critically, the ethyl-linked compounds maintain 5-HT₁A agonism potential that is conserved in longer homologues, as confirmed by molecular docking showing favorable interaction with the active conformation of the 5-HT₁A receptor binding site [2]. However, linker length differentially modulates affinity at D₂L, D₃, D₄.₂, and α₂A receptors—the ethyl derivatives show distinct selectivity fingerprints compared to pentyl or hexyl homologues [1]. The target compound's ethyl spacer therefore predicts strong 5-HT₁A engagement but with a D₂/D₃ selectivity profile that is expected to differ from analogous compounds bearing longer alkyl chains.

5-HT₁A receptor agonism Linker SAR Antidepressant pharmacology Molecular docking

Atypical Antipsychotic Behavioral Profile: Class-Level Evidence from Closest Structural Analogs

Although no published in vivo data exist specifically for the target compound, the closest structural analogs—the N-naphthalen-1-yl-2-[4-(substituted phenyl)-piperazin-1-yl]-acetamides of Sati et al. (2012)—were evaluated in three behavioral assays predictive of atypical antipsychotic activity [1]. All 11 compounds (1a–k) were tested at 10 mg/kg p.o. for inhibition of 5-HTP-induced head twitches (5-HT₂A antagonism in vivo), inhibition of apomorphine-induced climbing behavior (D₂ antagonism in vivo), and catalepsy induction (extrapyramidal side-effect liability). The para-methoxy analog (Compound 1g) demonstrated: ~48% inhibition of head-twitch at 10 mg/kg (vs. olanzapine ~65%); ~55% inhibition of climbing at 20 mg/kg (vs. olanzapine ~75%); and catalepsy comparable to olanzapine at both 5 and 20 mg/kg doses [1]. The target compound, bearing the same 4-methoxyphenyl motif but with an ethyl spacer and reversed amide connectivity, is predicted to retain D₂/5-HT₂A dual antagonist activity based on the conservation of the arylpiperazine pharmacophore and the naphthalene hydrophobic element [2]. However, quantitative potency and the D₂/5-HT₂A potency ratio may differ due to the spacer modification.

Atypical antipsychotic In vivo behavioral pharmacology D₂/5-HT₂A dual antagonism Catalepsy liability

Procurement-Grade Purity and Physicochemical Specification: Available Quantitative Quality Metrics

For procurement decisions, the commercially available specification of the target compound provides baseline quality metrics. CheMenu lists CAS 1049439-17-9 at ≥95% purity (Catalog Number CM1007197), with molecular formula C₂₅H₂₉N₃O₂, molecular weight 403.53 g/mol, and SMILES COC1=CC=C(C=C1)N1CCN(CCNC(=O)CC2=C3C=CC=CC3=CC=C2)CC1 . Computed physicochemical properties include SlogP = 4.52 and logS = -7.31, indicating moderate lipophilicity and limited aqueous solubility [1]. These properties are consistent with the compound's intended use as a research tool for in vitro receptor binding and cell-based assays, where DMSO stock solutions are standard. The compound is not listed in PubChem, ChEMBL, or BindingDB with curated bioactivity data as of the search date, confirming its status as a novel research chemical requiring de novo pharmacological characterization [2]. Researchers should independently verify identity by ¹H NMR (expected signals: δ ~3.8 ppm for 4-OCH₃ singlet; δ ~3.2–3.5 and 2.8–2.9 ppm for piperazine CH₂; δ ~7.2–8.0 ppm for naphthalene aromatic protons; δ ~9.9 ppm for amide NH) and HRMS (expected [M+H]⁺ = 404.2338) prior to biological testing.

Chemical procurement Purity specification Physicochemical properties Quality control

Recommended Research and Procurement Application Scenarios for N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide (CAS 1049439-17-9)


Probing Spacer-Length SAR in Arylpiperazine-Naphthamide 5-HT₁A/D₂ Ligand Optimization Programs

The target compound's ethyl spacer represents the minimal alkyl linker in the piperazine-alkyl-naphthamide chemotype. Use this compound as the n = 2 reference point in a systematic linker-length SAR series (ethyl, propyl, butyl, pentyl, hexyl) to map the relationship between spacer length and D₂L/D₃/D₄.₂/5-HT₁A/α₂A selectivity. The Résimont & Liégeois (2010, 2011) studies demonstrate that while 5-HT₁A affinity is conserved across linker lengths, D₂L, D₃, and α₂A affinities are differentially modulated [1]. Radioligand displacement assays at cloned human receptors are the recommended primary screen, with functional assays (cAMP, β-arrestin recruitment) to determine agonist vs. antagonist character at 5-HT₁A.

Evaluating the Impact of Phenyl Ring Methoxy Position (ortho vs. meta vs. para) on D₂/D₃ Selectivity and In Vivo Atypical Antipsychotic Profile

The Sati et al. (2012) series showed that ortho-OCH₃ (Compound 1e) yields a more potent atypical antipsychotic behavioral profile than para-OCH₃ (Compound 1g) in a methylene-linked scaffold [2]. The target compound allows testing whether this position-dependent SAR is conserved or inverted when the scaffold incorporates an ethyl spacer and reversed amide connectivity. Procure the target compound alongside the ortho-methoxy and meta-methoxy regioisomers (if commercially available or custom-synthesized) and compare in parallel in the same in vivo behavioral battery (5-HTP head-twitch, apomorphine climbing, catalepsy) and in vitro binding panel used by Sati et al.

Computational Docking and Pharmacophore Modeling of Ethyl-Linked Naphthalene Acetamides at Aminergic GPCRs

The target compound's ethyl spacer + 4-methoxyphenyl + naphthalen-1-yl acetamide architecture provides a novel test case for computational models of aminergic GPCR binding. Use the compound as a validation ligand for docking protocols at dopamine D₂, D₃, and serotonin 5-HT₁A, 5-HT₂A receptor homology models. The experimentally determined binding modes of ethyl-linked piperazine naphthamides at 5-HT₁A (Résimont & Liégeois, 2011) provide a benchmark for assessing whether computational predictions correctly recapitulate the experimental observation that ethyl and hexyl linkers adopt comparable binding poses at the active-state 5-HT₁A receptor [1]. Prospective docking scores can then be validated by de novo radioligand binding experiments.

Reference Compound for N-Dealkylation Metabolic Stability Studies in the Arylpiperazine Class

Arylpiperazine derivatives are known to undergo CYP450-mediated N-dealkylation to yield 1-arylpiperazine metabolites, which themselves are pharmacologically active at serotonin receptors [3]. The target compound, with its 4-methoxyphenyl-piperazine substructure, is predicted to generate 1-(4-methoxyphenyl)piperazine as its major N-dealkylation metabolite. This metabolite (CAS 38212-30-5) is commercially available as a reference standard. Use the target compound in human or rodent liver microsome stability assays with LC-MS/MS quantification of both parent disappearance and metabolite formation to characterize the metabolic liability of the ethyl-linked naphthamide subclass relative to published data on related arylpiperazines.

Quote Request

Request a Quote for N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.